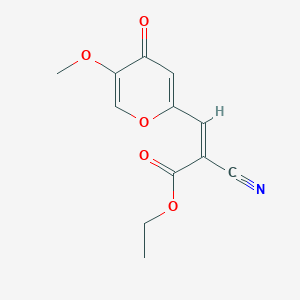
ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a methoxy group, and a pyranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate typically involves the condensation of ethyl cyanoacetate with 5-methoxy-2-pyranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of advanced materials, such as polymers and adhesives.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy and pyranone moieties contribute to the compound’s stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Methyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate: A methyl ester analog with comparable reactivity.
Ethyl (E)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate: An isomer with different stereochemistry.
Propiedades
Número CAS |
72612-22-7 |
|---|---|
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
ethyl (Z)-2-cyano-3-(5-methoxy-4-oxopyran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO5/c1-3-17-12(15)8(6-13)4-9-5-10(14)11(16-2)7-18-9/h4-5,7H,3H2,1-2H3/b8-4- |
Clave InChI |
VPHJAVNWBRHKNZ-YWEYNIOJSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC(=O)C(=CO1)OC)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CC(=O)C(=CO1)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


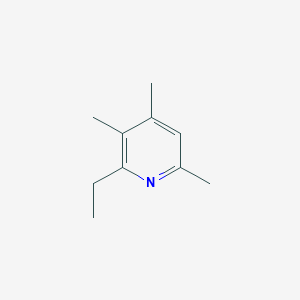
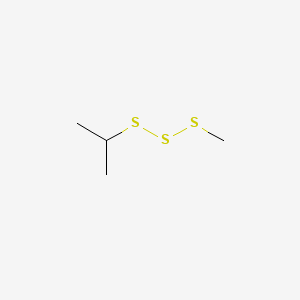
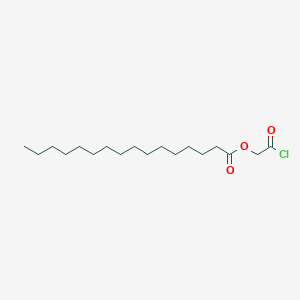
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
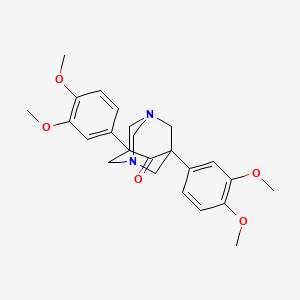
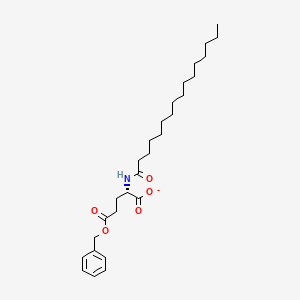
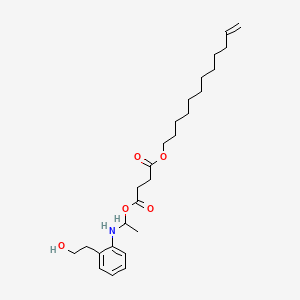
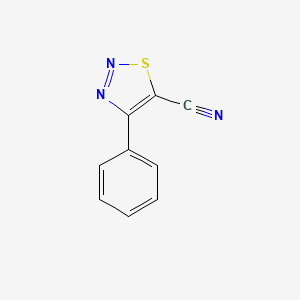
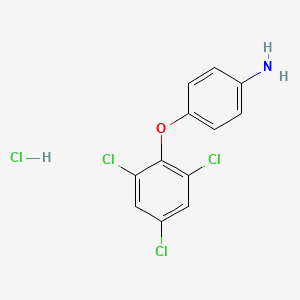
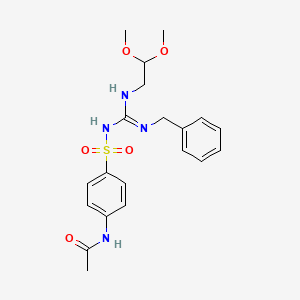
![4-ethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B14465156.png)
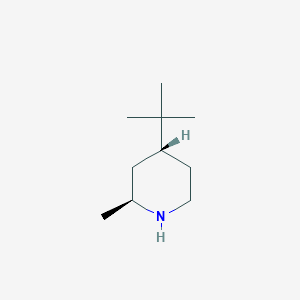
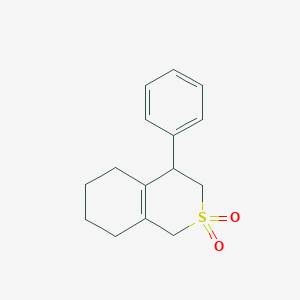
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
